(R)-Birabresib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

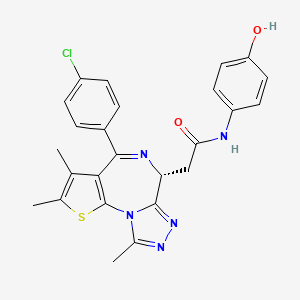

2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUEVRJHCWKTO-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-Birabresib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Birabresib serves as the inactive enantiomer of the potent, orally bioavailable pan-BET (Bromodomain and Extra-Terminal) family inhibitor, (S)-Birabresib (also known as OTX015 or MK-8628). While the therapeutic activity resides in the (S)-enantiomer, understanding the mechanism of the racemate and the stereospecificity of its interactions is crucial for researchers in the field of epigenetics and drug development. This guide delineates the mechanism of action of Birabresib, focusing on the activity of its therapeutically relevant (S)-enantiomer, and clarifies the role of this compound as an experimental control. The document provides a comprehensive overview of its binding to BET proteins, the subsequent impact on downstream signaling pathways, and detailed experimental protocols for key assays.

Core Mechanism of Action: BET Inhibition

Birabresib is a synthetic, small molecule that competitively inhibits the bromodomains of the BET family of proteins: BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key step in the transcriptional activation of genes.[3] By binding to the acetyl-lysine binding pockets of BET proteins, (S)-Birabresib displaces them from chromatin.[1][3] This prevents the recruitment of transcriptional machinery, leading to the suppression of target gene expression.[1][3] A primary target of this inhibition is the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[1][4] The IUPAC name for Birabresib is 2-[(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][5][6][7]triazolo[4,3-a][5][7]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide, with the "(6S)" designation indicating that the S-enantiomer is the therapeutically active form.[1] The (-)-enantiomer of OTX015 has been identified as the active form.[8] Consequently, this compound is utilized as an experimental control to demonstrate the specificity of the on-target effects of its active counterpart.

Quantitative Analysis of Birabresib Activity

The inhibitory potency of Birabresib has been quantified in various preclinical studies. The following tables summarize key quantitative data for the racemic mixture, which is predominantly driven by the (S)-enantiomer.

Table 1: In Vitro Binding Affinity and Cellular Potency of Birabresib

| Parameter | Target | Value (nM) | Assay Type |

| EC50 | BRD2, BRD3, BRD4 | 10 - 19 | Cell-free TR-FRET |

| IC50 | BRD2, BRD3, BRD4 | 92 - 112 | Inhibition of binding to Acetylated Histone H4 |

| GI50 | Various human cancer cell lines | 60 - 200 | Cell proliferation assay (WST-8) |

Table 2: In Vivo Antitumor Efficacy of Birabresib

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition |

| Nude mice | Ty82 BRD-NUT midline carcinoma xenograft | 100 mg/kg, once daily (p.o.) | 79% |

| Nude mice | Ty82 BRD-NUT midline carcinoma xenograft | 10 mg/kg, twice daily (p.o.) | 61% |

Table 3: Clinical Pharmacokinetics of Birabresib in Patients with Advanced Solid Tumors

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 80 mg once daily | Data not specified | Rapid absorption observed | Dose-proportional increase in exposure |

| 100 mg once daily (7 days on/14 days off) | Data not specified | Rapid absorption observed | Dose-proportional increase in exposure |

Downstream Signaling Pathways

The inhibition of BET proteins by (S)-Birabresib initiates a cascade of downstream effects, primarily through the transcriptional repression of key oncogenes and the modulation of critical signaling pathways.

MYC Downregulation

The most well-characterized downstream effect of Birabresib is the rapid and potent downregulation of the MYC oncogene.[4][9] MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism. By preventing BRD4 from binding to the MYC promoter and enhancer regions, Birabresib effectively shuts down its transcription.[1]

Involvement of NF-κB and JAK/STAT Pathways

Emerging evidence suggests that the therapeutic effects of BET inhibitors, including Birabresib, extend beyond MYC suppression and involve the modulation of other critical signaling pathways implicated in cancer and inflammation, such as the NF-κB and JAK/STAT pathways.[8] The inhibition of the JAK/STAT pathway can lead to a reduction in the activation of NF-κB.[10]

Figure 1: Mechanism of BET inhibition by (S)-Birabresib.

Figure 2: Downstream signaling effects of (S)-Birabresib.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This protocol is designed to quantify the binding of Birabresib to BRD2, BRD3, and BRD4.

Materials:

-

BRD-expressing CHO cell lysate (transfected with Flag-tagged BRD2, BRD3, or BRD4)

-

Europium-conjugated anti-Flag antibody

-

XL-665-conjugated streptavidin

-

Biotinylated Birabresib

-

Assay buffer

-

384-well low-volume plates

-

TR-FRET-capable plate reader (e.g., EnVision 2103 Multilabel Reader)

Procedure:

-

Prepare serial dilutions of non-biotinylated Birabresib in assay buffer.

-

In a 384-well plate, combine the BRD-expressing cell lysate, europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and biotinylated Birabresib.

-

Add the serially diluted Birabresib or vehicle control to the wells.

-

Incubate the plate at room temperature for 0.2 to 2 hours, protected from light.[9]

-

Measure the fluorescence using a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL-665).

-

Calculate the TR-FRET ratio (665 nm / 615 nm).

-

Determine the EC50 value by performing a nonlinear regression analysis of the TR-FRET ratio versus the logarithm of the inhibitor concentration using appropriate software (e.g., PRISM).[9]

Figure 3: TR-FRET experimental workflow.

Cell Proliferation Assay (WST-8)

This colorimetric assay measures cell viability to determine the anti-proliferative effects of Birabresib.

Materials:

-

Human tumor cell lines of interest

-

Complete cell culture medium

-

Birabresib stock solution

-

WST-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Birabresib in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of Birabresib or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of Birabresib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c-nu/nu)

-

Human cancer cell line (e.g., Ty82 BRD-NUT midline carcinoma)

-

Matrigel or similar basement membrane matrix

-

Birabresib formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of tumor cells mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Birabresib orally (p.o.) at the desired dose and schedule (e.g., 100 mg/kg once daily).[9] The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

-

Calculate the tumor volume using the formula: (length × width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target protein expression).

-

Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

This compound is the inactive enantiomer of the potent pan-BET inhibitor, (S)-Birabresib. The therapeutic activity of the racemic mixture, Birabresib (OTX015/MK-8628), is attributable to the (S)-enantiomer's ability to competitively bind to the bromodomains of BRD2, BRD3, and BRD4. This leads to the displacement of these epigenetic readers from chromatin and the subsequent transcriptional repression of key oncogenes, most notably MYC. The downstream consequences include cell cycle arrest, induction of apoptosis, and a potent anti-proliferative effect in a variety of cancer models. The modulation of other signaling pathways, such as NF-κB and JAK/STAT, may also contribute to its therapeutic effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the mechanism of BET inhibitors and developing novel epigenetic therapies. The use of this compound as a negative control in such studies is essential for validating the on-target activity of its active (S)-enantiomer.

References

- 1. Birabresib - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. benchchem.com [benchchem.com]

- 4. Therapeutic efficacy of the bromodomain inhibitor OTX015/MK-8628 in ALK-positive anaplastic large cell lymphoma: an alternative modality to overcome resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-conferences.org [bio-conferences.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Birabresib as an Experimental Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Birabresib, the inactive enantiomer of the potent Bromodomain and Extra-Terminal (BET) inhibitor Birabresib (also known as OTX015 or MK-8628). This document details its use as a negative control in experimental settings, outlines relevant experimental protocols, and presents the signaling pathways affected by its active counterpart.

Introduction

Birabresib is a small molecule inhibitor that targets the BRD2, BRD3, and BRD4 proteins of the BET family.[1][2][3] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription, including key oncogenes like c-MYC.[2] The active enantiomer, (S)-Birabresib (therapeutically known as Birabresib or (-)-OTX015), competitively binds to the acetyl-lysine binding pockets of BET proteins, leading to the downregulation of target genes and subsequent anti-proliferative effects in various cancer models.[4][5] In contrast, this compound ((+)-OTX015) is utilized as an experimental control due to its lack of significant inhibitory activity.[4] The use of this compound as a negative control is critical for distinguishing the specific effects of BET inhibition from any off-target or non-specific effects of the chemical scaffold.

Data Presentation

Table 1: In Vitro Potency of (S)-Birabresib (OTX015)

| Target | Assay Type | IC50/EC50 (nM) |

| BRD2 | Cell-free | 10 - 19 (EC50) |

| BRD3 | Cell-free | 10 - 19 (EC50) |

| BRD4 | Cell-free | 10 - 19 (EC50) |

| BRD2/3/4 | Binding to Acetylated Histone H4 | 92 - 112 (IC50) |

Data sourced from multiple studies.[1][6][7]

Table 2: Cellular Activity of (S)-Birabresib (OTX015) in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | GI50 (nM) |

| Various Hematologic Malignancies | Leukemia, Lymphoma | Proliferation | 60 - 200 |

| Glioblastoma Multiforme (GBM) | Brain Cancer | Proliferation | ~200 |

| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Proliferation | 630 - 700 (in sensitive lines) |

| Mature B-cell Lymphoid Tumors | Lymphoma | Proliferation | Median of 240 |

GI50 (Growth Inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%. Data compiled from several publications.[7][8][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments involving the use of Birabresib and its inactive control are provided below.

Cell Viability and Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of (S)-Birabresib compared to the this compound control.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of (S)-Birabresib and this compound in the appropriate cell culture medium. A typical concentration range for (S)-Birabresib is 0.01 nM to 10 µM.[11] this compound should be tested at the same concentrations to confirm its inactivity. A vehicle control (e.g., DMSO) must be included.

-

Incubation: Treat the cells with the compounds and controls and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Assess cell viability using a metabolic assay such as MTT or a luminescent assay like CellTiter-Glo®.

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, shake for 2 minutes to induce lysis, and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values for each compound using non-linear regression analysis.

Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of Birabresib on the protein levels of BET target genes, such as c-MYC.

-

Cell Treatment: Seed cells in 6-well plates and treat with (S)-Birabresib (e.g., 500 nM), this compound (e.g., 500 nM), and a vehicle control for 24, 48, or 72 hours.[2]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against c-MYC, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures changes in mRNA levels of BET target genes.

-

Cell Treatment and RNA Isolation: Treat cells as described for the Western blot analysis (typically for shorter durations, e.g., 4-24 hours). Isolate total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., MYC), and a SYBR Green master mix.

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Run the reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing it to the vehicle-treated control.

Mandatory Visualization

Signaling Pathway Diagram

Caption: BET inhibitor signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow using this compound as a control.

References

- 1. abmole.com [abmole.com]

- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bio-conferences.org [bio-conferences.org]

- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

(R)-Birabresib: A Technical Guide to its Function as a BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[3] They recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammation, making them attractive therapeutic targets.[3] This technical guide provides an in-depth overview of the core function of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the BET bromodomains.[4] It mimics the structure of acetylated lysine and binds to the hydrophobic pocket of the bromodomains of BRD2, BRD3, and BRD4.[5] This competitive binding prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin.[6] The subsequent disruption of the transcriptional machinery assembled by BET proteins results in the downregulation of key target genes, many of which are involved in cell proliferation, survival, and oncogenesis, such as the proto-oncogene c-MYC.[1][4]

Quantitative Data: Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of the BET family of bromodomains. The following tables summarize the key quantitative data for Birabresib (OTX015/MK-8628) from various in vitro assays.

| Target | Assay Type | Value Type | Value (nM) | Reference |

| BRD2 | Cell-free | EC50 | 10-19 | [7][8] |

| BRD3 | Cell-free | EC50 | 10-19 | [7][8] |

| BRD4 | Cell-free | EC50 | 10-19 | [7][8] |

| BRD2 | Binding to AcH4 | IC50 | 92-112 | [4][7][9] |

| BRD3 | Binding to AcH4 | IC50 | 92-112 | [4][7][9] |

| BRD4 | Binding to AcH4 | IC50 | 92-112 | [4][7][9] |

| BRD2 BD2 | Fluorescence Polarization | Ki | 5.4 | [7] |

| BRD3 BD2 | Fluorescence Polarization | Ki | 4 | [7] |

| BRD4 BD2 | Fluorescence Polarization | Ki | 6 | [7] |

Key Signaling Pathways Affected

The inhibitory action of this compound on BET proteins leads to the modulation of several critical signaling pathways implicated in cancer.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BET inhibitor function. The following sections outline the protocols for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of Birabresib to BET bromodomains in a competitive format.

Principle: A terbium-labeled donor (e.g., anti-GST antibody bound to a GST-tagged BRD protein) and a dye-labeled acceptor (e.g., a biotinylated histone peptide linked to streptavidin-XL665) are brought into proximity through the BET-histone interaction, resulting in a FRET signal. Birabresib competes with the histone peptide for binding to the BET protein, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare 1x TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).

-

Dilute the GST-tagged BET bromodomain protein (e.g., BRD4-BD1) and the terbium-labeled anti-GST antibody in assay buffer to a 2x working concentration.

-

Dilute the biotinylated histone H4 peptide and streptavidin-XL665 in assay buffer to a 4x working concentration.

-

Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted this compound or vehicle control to the wells.

-

Add 10 µL of the 2x BET protein/antibody mixture to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of the 4x histone peptide/streptavidin-XL665 mixture to initiate the reaction.

-

Incubate for 60-120 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the Birabresib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of Birabresib to its target BET protein within intact cells.

Principle: A NanoLuc® luciferase-tagged BET protein is expressed in cells. A cell-permeable fluorescent tracer that binds to the BET bromodomain is added, leading to Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc donor and the fluorescent tracer acceptor. Birabresib competes with the tracer for binding to the BET-NanoLuc fusion protein, causing a dose-dependent decrease in the BRET signal.[10]

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a vector encoding the BET-NanoLuc fusion protein (e.g., BRD4-NanoLuc).

-

Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

-

Add the NanoBRET™ tracer to the cells at a final concentration near its EC50 value.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Equilibrate the plate to room temperature for 15 minutes.

-

Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.

-

-

Data Acquisition and Analysis:

-

Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a BRET-compatible luminometer.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the logarithm of the Birabresib concentration and fit the data to determine the IC50 value for target engagement in live cells.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide occupancy of BET proteins and how this is affected by Birabresib treatment.

Principle: Cells are treated with Birabresib or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to map the binding sites of the BET protein across the genome.

Protocol:

-

Cell Treatment and Cross-linking:

-

Treat cultured cells with this compound or vehicle (DMSO) for the desired time.

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the BET protein of interest (e.g., anti-BRD4) or a control IgG.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and input control DNA.

-

Sequence the libraries using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of enrichment for the BET protein.

-

Compare the peak profiles between Birabresib-treated and vehicle-treated samples to identify genomic loci where BET protein binding is altered.

-

Conclusion

This compound is a well-characterized BET bromodomain inhibitor with potent activity against BRD2, BRD3, and BRD4. Its mechanism of action, involving the competitive displacement of BET proteins from chromatin, leads to the transcriptional repression of key oncogenes and the modulation of critical cancer-related signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other BET inhibitors. The continued investigation of this class of compounds holds significant promise for the development of novel epigenetic therapies.

References

- 1. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]

An In-Depth Technical Guide to (R)-Birabresib and its Interaction with Target Proteins BRD2, BRD3, and BRD4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3] By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.[2] Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[4]

This compound exerts its therapeutic effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes such as MYC.[2][5] This guide provides a comprehensive technical overview of this compound's interaction with its primary targets—BRD2, BRD3, and BRD4—including quantitative binding data, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound's Binding Affinity

The affinity and selectivity of this compound for the bromodomains of BRD2, BRD3, and BRD4 have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies, providing a comparative view of its potency against each target.

Table 1: Inhibition and Binding Affinity of this compound for BET Bromodomains

| Target Protein | Assay Type | Parameter | Value (nM) |

| BRD2 | TR-FRET | EC50 | 10 - 19[6][7] |

| BRD3 | TR-FRET | EC50 | 10 - 19[6][7] |

| BRD4 | TR-FRET | EC50 | 10 - 19[6][7] |

| BRD2 | Binding Assay | IC50 | 92 - 112[8][9] |

| BRD3 | Binding Assay | IC50 | 92 - 112[8][9] |

| BRD4 | Binding Assay | IC50 | 92 - 112[8][9] |

| BRD2 (BD2) | Fluorescence Polarization | Ki | 5.4[6] |

| BRD3 (BD2) | Fluorescence Polarization | Ki | 4.0[6] |

| BRD4 (BD2) | Fluorescence Polarization | Ki | 6.0[6] |

Experimental Protocols

The characterization of this compound's interaction with its target proteins involves a suite of specialized biophysical and biochemical assays. Below are detailed methodologies for three key experimental approaches.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a robust method for studying protein-protein interactions and their inhibition in a high-throughput format.[10]

Principle: This assay measures the FRET between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665) when brought into proximity. In the context of this compound, a tagged BET protein (e.g., Flag-tagged BRD4) is recognized by an anti-tag antibody conjugated to the donor. A biotinylated probe that binds to the BET bromodomain is recognized by streptavidin conjugated to the acceptor. When the probe binds to the BET protein, the donor and acceptor are brought close together, resulting in a FRET signal. This compound competes with the biotinylated probe for binding to the bromodomain, leading to a decrease in the FRET signal in a dose-dependent manner.[6][11]

Methodology:

-

Reagent Preparation:

-

Prepare a 1X TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[12]

-

Dilute Flag-tagged BRD2, BRD3, or BRD4 protein, Europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and a biotinylated BET-binding peptide to their optimal concentrations in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the this compound serial dilution or vehicle control (DMSO) to the wells.

-

Add 5 µL of the Flag-tagged BET protein solution to each well.

-

Add 5 µL of the biotinylated peptide solution to each well.

-

Add 5 µL of a pre-mixed solution of Europium-conjugated anti-Flag antibody and XL-665-conjugated streptavidin.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible microplate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.[13]

Principle: The assay utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. A biotinylated BET-binding peptide is captured by streptavidin-coated donor beads, and a GST-tagged BET protein (e.g., GST-BRD4) is captured by anti-GST antibody-coated acceptor beads. The interaction between the peptide and the BET protein brings the beads together. This compound competes for binding to the BET bromodomain, disrupting the interaction and causing a decrease in the AlphaScreen signal.[14][15]

Methodology:

-

Reagent Preparation:

-

Prepare an AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1.0 mg/ml BSA, and 0.05% CHAPS).[16]

-

Dilute GST-tagged BRD2, BRD3, or BRD4 protein and biotinylated BET-binding peptide to their optimal concentrations in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Prepare a suspension of streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the this compound serial dilution or vehicle control to the wells.

-

Add 5 µL of the GST-tagged BET protein solution to each well.

-

Add 5 µL of the biotinylated peptide solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the bead suspension to each well in subdued light.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible microplate reader.

-

Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[17][18]

Principle: A solution of this compound is titrated into a solution containing the target BET protein (e.g., BRD4) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell. The resulting data provides the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[19][20]

Methodology:

-

Sample Preparation:

-

Dialyze the purified BET protein and dissolve this compound in the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

Typically, the protein concentration in the cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

-

-

ITC Experiment:

-

Load the BET protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound, by inhibiting BRD2, BRD3, and BRD4, disrupts several key signaling pathways implicated in cancer cell proliferation and survival.

-

MYC Regulation: BRD4 is a critical co-activator of MYC transcription.[21] It binds to acetylated histones at the MYC promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) to facilitate transcriptional elongation.[21] this compound displaces BRD4 from these regions, leading to the downregulation of MYC expression.[5][22] Furthermore, BRD4 can directly phosphorylate MYC at Threonine 58, leading to its ubiquitination and degradation, thereby regulating MYC protein stability.[5][22]

-

NF-κB Signaling: Both BRD2 and BRD4 have been shown to play a role in the activation of the NF-κB signaling pathway.[23] Increased expression of BRD2 and BRD4 can lead to the activation of NF-κB, and inhibition of these proteins can suppress NF-κB-dependent gene transcription.[23]

-

JAK/STAT Signaling: BET inhibitors can suppress transcriptional responses to cytokine-induced JAK-STAT signaling.[24] This occurs in a gene-specific manner without affecting the activation or recruitment of STAT proteins to their target gene loci.[24] IKK-α can coordinate BRD4 and JAK/STAT signaling, and simultaneous inhibition of these pathways can have enhanced therapeutic effects.[25]

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experimental protocols described above.

Caption: HTRF experimental workflow.

Caption: AlphaScreen experimental workflow.

Caption: Isothermal Titration Calorimetry workflow.

Conclusion

This compound is a promising therapeutic agent that targets the epigenetic regulation of gene expression through the inhibition of BRD2, BRD3, and BRD4. This technical guide has provided a detailed overview of its interaction with these target proteins, including quantitative binding data and comprehensive experimental protocols for its characterization. The visualization of the key signaling pathways affected by this compound offers a clear understanding of its mechanism of action at a cellular level. This information serves as a valuable resource for researchers and drug development professionals working on the advancement of BET inhibitors as a novel class of therapeutics.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Facebook [cancer.gov]

- 3. Bromodomain and Extra-Terminal Family Proteins BRD2, BRD3, and BRD4 Contribute to H19-Dependent Transcriptional Regulation of Cell Adhesion Molecules, Modulating Metastatic Dissemination Program in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AlphaScreen HTS and Live Cell Bioluminescence Resonance Energy Transfer (BRET) Assays for Identification of Tau–Fyn SH3 Interaction Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 19. edepot.wur.nl [edepot.wur.nl]

- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 21. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 22. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy | The EMBO Journal [link.springer.com]

(R)-Birabresib's Interaction with Bromodomains: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birabresib (also known as OTX015 or MK-8628) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[4] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, Birabresib disrupts their function, leading to the downregulation of key oncogenes, most notably c-MYC.[2][5] This mechanism underlies its therapeutic potential in various cancers. This technical guide provides an in-depth overview of the binding affinity of Birabresib to bromodomains, detailed experimental protocols for assessing this interaction, and a visualization of its mechanism of action. While Birabresib is a racemic mixture, the (S)-enantiomer is the biologically active component, and the (R)-enantiomer is often utilized as a negative control in experimental settings.[6] This document will focus on the binding characteristics of the active form, with the understanding that the (R)-isomer exhibits significantly weaker binding.

Quantitative Binding Affinity of Birabresib to BET Bromodomains

The binding affinity of Birabresib for BET bromodomains has been characterized using various biophysical and biochemical assays. The most commonly reported metrics are the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

| Bromodomain | IC50 (nM) | EC50 (nM) | Assay Method(s) | Reference(s) |

| BRD2 | 92 - 112 | 10 - 19 | TR-FRET | [1][3] |

| BRD3 | 92 - 112 | 10 - 19 | TR-FRET | [1][3] |

| BRD4 | 92 - 112 | 10 - 19 | TR-FRET | [1][3] |

Note: The provided data pertains to the racemic or unspecified form of Birabresib, with the (S)-enantiomer being the primary contributor to the observed activity. Specific binding affinity data for (R)-Birabresib is not widely available in public literature, as it is primarily used as a control to demonstrate the stereospecificity of the active compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are representative protocols for three commonly employed techniques for characterizing the interaction of small molecule inhibitors with bromodomains.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a high-throughput screening method used to measure the displacement of a fluorescently labeled ligand from the bromodomain binding pocket by a competing inhibitor.

Objective: To determine the IC50 value of (S)-Birabresib for BRD4.

Materials:

-

Recombinant human BRD4 protein (containing the bromodomain(s) of interest)

-

Fluorescently labeled BET bromodomain ligand (e.g., a biotinylated peptide and a fluorescently labeled streptavidin)

-

Europium- or Terbium-labeled anti-tag antibody (if the bromodomain is tagged, e.g., with His or GST)

-

(S)-Birabresib

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of (S)-Birabresib in assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

(S)-Birabresib dilution or vehicle control (DMSO).

-

A pre-mixed solution of the BRD4 protein and the donor fluorophore (e.g., Tb-anti-GST antibody).

-

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the bromodomain.

-

Add a pre-mixed solution of the acceptor fluorophore (e.g., a biotinylated histone peptide and fluorescently labeled streptavidin).

-

Incubate the plate in the dark at room temperature for 60-120 minutes.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

-

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated for each well.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

Workflow for TR-FRET Assay

Caption: Workflow for determining inhibitor IC50 using a TR-FRET assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of (S)-Birabresib binding to BRD4.

Materials:

-

Highly purified recombinant human BRD4 protein

-

(S)-Birabresib

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

Isothermal Titration Calorimeter

Procedure:

-

Dialyze the BRD4 protein extensively against the ITC buffer.

-

Dissolve (S)-Birabresib in the final dialysis buffer to a concentration 10-20 times that of the protein concentration.

-

Degas both the protein and inhibitor solutions.

-

Load the BRD4 solution into the sample cell of the calorimeter and the (S)-Birabresib solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

The raw data is a series of heat spikes corresponding to each injection.

-

Integrate the area under each spike to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding and dissociation of an analyte to an immobilized ligand in real-time.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the interaction of (S)-Birabresib with BRD4.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Recombinant human BRD4 protein

-

(S)-Birabresib

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the BRD4 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of (S)-Birabresib in running buffer.

-

Inject the different concentrations of (S)-Birabresib over the immobilized BRD4 surface and a reference surface (without protein).

-

Monitor the change in response units (RU) over time to generate sensorgrams for the association phase.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.

-

Regenerate the sensor chip surface between different inhibitor concentrations if necessary.

-

Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation curves from multiple concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.[10][11]

Mechanism of Action: Signaling Pathway

Birabresib exerts its anti-cancer effects primarily through the disruption of BET protein-mediated gene transcription. A key target of this inhibition is the c-MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.

Mechanism of Action of Birabresib

Caption: Birabresib inhibits BRD4, leading to c-MYC downregulation and anti-cancer effects.

In a normal cancerous state, BRD4 binds to acetylated histones at enhancer and promoter regions of target genes, including c-MYC.[9] This binding recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates and activates RNA Polymerase II, leading to robust transcription of c-MYC.[1] The resulting c-MYC protein drives cell proliferation and inhibits apoptosis.

Birabresib competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin.[2] This prevents the recruitment of P-TEFb and subsequent transcriptional activation, leading to a rapid decrease in c-MYC mRNA and protein levels.[1][5] The reduction in c-MYC has several downstream consequences, including:

-

Cell Cycle Arrest: The decrease in c-MYC can lead to the upregulation of cell cycle inhibitors such as p21, resulting in cell cycle arrest.[12]

-

Induction of Apoptosis: The loss of the pro-survival signals mediated by c-MYC can trigger programmed cell death.

-

Inhibition of Proliferation: The overall effect is a potent anti-proliferative response in cancer cells that are dependent on c-MYC.

Conclusion

Birabresib is a well-characterized BET bromodomain inhibitor with potent activity against BRD2, BRD3, and BRD4. Its mechanism of action, centered on the downregulation of the c-MYC oncogene, provides a strong rationale for its investigation in various malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation of Birabresib and other BET inhibitors. While specific quantitative binding data for the (R)-enantiomer remains limited, its use as a control highlights the stereospecificity of the active (S)-enantiomer in its interaction with BET bromodomains. Further research into the nuanced interactions of Birabresib with the broader epigenome will continue to inform its clinical development and potential therapeutic applications.

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 6. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of (R)-Birabresib on c-MYC Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX015 or MK-8628, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that play a pivotal role in the transcriptional regulation of key oncogenes, including the master regulator c-MYC. Dysregulation of c-MYC is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the effect of this compound on c-MYC gene expression, detailing the underlying mechanism of action, quantitative data from preclinical studies, and comprehensive experimental protocols.

Core Mechanism of Action: Inhibition of BET Proteins

This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This action displaces BET proteins from chromatin, thereby preventing their interaction with acetylated histones. The dissociation of BET proteins from gene regulatory regions, particularly enhancers and promoters, leads to a rapid and robust downregulation of the transcription of BET-dependent genes. A primary and well-documented target of this inhibition is the MYC oncogene. The subsequent decrease in c-MYC protein levels is a key driver of the anti-proliferative, cell cycle arrest, and apoptotic effects observed in cancer cells treated with this compound.[2][3]

Quantitative Analysis of c-MYC Downregulation

Treatment of various cancer cell lines with Birabresib (OTX015) results in a significant and consistent decrease in both c-MYC mRNA and protein levels. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Birabresib (OTX015) on c-MYC mRNA Expression in Acute Leukemia Cell Lines

| Cell Line | Cell Type | Treatment (500 nM OTX015) | Fold Change vs. Control (DMSO) | Reference |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 4 hours | ~0.4 | [2][4] |

| 24 hours | ~0.2 | [2][4] | ||

| K562 | Chronic Myeloid Leukemia (CML) | 4 hours | ~0.6 | [2][4] |

| 24 hours | ~0.3 | [2][4] | ||

| NB4 | Acute Promyelocytic Leukemia (APL) | 4 hours | ~0.3 | [2][4] |

| 24 hours | ~0.1 | [2][4] | ||

| NOMO1 | Acute Myeloid Leukemia (AML) | 4 hours | ~0.5 | [2][4] |

| 24 hours | ~0.2 | [2][4] | ||

| HL60 | Acute Promyelocytic Leukemia (APL) | 4 hours | ~0.4 | [2][4] |

| 24 hours | ~0.2 | [2][4] | ||

| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 4 hours | ~0.3 | [2][4] |

| 24 hours | ~0.1 | [2][4] | ||

| RS4-11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 4 hours | ~0.4 | [2][4] |

| 24 hours | ~0.2 | [2][4] | ||

| KG1 | Acute Myeloid Leukemia (AML) | 4 hours | ~0.5 | [2][4] |

| 24 hours | ~0.3 | [2][4] |

Table 2: Effect of Birabresib (OTX015) on c-MYC Protein Expression

| Cell Line(s) | Cancer Type | Treatment | Observation | Reference |

| OCI-AML3, JURKAT | Acute Leukemia | 500 nM OTX015 for 24, 48, 72h | Time-dependent decrease in c-MYC protein | [2][4] |

| Various AML and ALL cell lines | Acute Leukemia | 500 nM OTX015 for 24h | Variable but consistent decrease in c-MYC protein | [2] |

| ALK+ Anaplastic Large Cell Lymphoma | Lymphoma | 100-1000 nM OTX015 for 72h | Dose-dependent downregulation of c-MYC protein | [5] |

| Four ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 500 nM Birabresib for 4h | Abrogation of MYC protein levels | [6] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines, particularly those known to be dependent on c-MYC, are suitable. Examples include acute myeloid leukemia (OCI-AML3, NB4, NOMO1, HL60), chronic myeloid leukemia (K562), and acute lymphoblastic leukemia (JURKAT, RS4-11) cell lines.[2][4]

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound (as OTX015) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are seeded at a predetermined density and treated with the desired concentration of this compound (e.g., 500 nM) or an equivalent volume of DMSO as a vehicle control.[2][4] Treatment duration can range from a few hours (for mRNA analysis) to several days (for protein analysis and functional assays).

Quantitative Real-Time PCR (qRT-PCR) for c-MYC mRNA Expression

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

qPCR Reaction: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for MYC and a reference gene (e.g., GAPDH or ABL), and a SYBR Green or TaqMan-based master mix.

-

Data Analysis: The relative expression of MYC mRNA is calculated using the ΔΔCt method, normalizing the expression of MYC to the reference gene and then to the DMSO-treated control.[8]

Western Blotting for c-MYC Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for c-MYC. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is used for normalization.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The expression of c-MYC is normalized to the loading control.

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of this compound action on c-MYC expression.

Caption: Experimental workflow for analyzing c-MYC expression.

Conclusion

This compound effectively downregulates c-MYC gene expression at both the mRNA and protein levels across a range of cancer cell types. This activity is a direct consequence of its mechanism as a BET bromodomain inhibitor. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound and other BET inhibitors targeting the c-MYC oncogene. Further research will continue to elucidate the full spectrum of this compound's effects and its clinical utility in c-MYC-driven malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oncotarget.com [oncotarget.com]

- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. neoplasiaresearch.com [neoplasiaresearch.com]

- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Birabresib: A Technical Whitepaper on a Novel BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Birabresib, the R-enantiomer of the well-characterized BET (Bromodomain and Extra-Terminal) inhibitor Birabresib (OTX-015/MK-8628), is a small molecule that has garnered interest within the field of epigenetics and oncology. While its S-enantiomer has been more extensively studied, this compound serves as a crucial tool for understanding the stereospecific interactions with its target proteins. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a thienotriazolodiazepine derivative. Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[(6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide |

| SMILES | ClC1=CC=C(C(C2=C(N3C4=NN=C3C)SC(C)=C2C)=N[C@@H]4CC(NC5=CC=C(O)C=C5)=O)C=C1[2] |

| CAS Number | 1983196-25-3[2] |

| Molecular Formula | C₂₅H₂₂ClN₅O₂S |

| Molecular Weight | 491.99 g/mol [4] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: 200 mg/mL (406.51 mM) | [2] |

| Ethanol: 11 mg/mL | [1] | |

| Water: Insoluble | [1] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of its racemate and other similar thienodiazepine derivatives, a plausible synthetic route would involve a multi-step process culminating in the formation of the core heterocyclic system and subsequent functionalization. The final step would likely involve a chiral separation or an enantioselective synthesis to isolate the (R)-enantiomer. A generalized workflow for the synthesis of related compounds is depicted below.

Biological Activity and Mechanism of Action

This compound, like its S-enantiomer, functions as an inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.

Bioactivity Data

The inhibitory activity of Birabresib (racemate or S-enantiomer, which is expected to be the more active form) has been quantified against various BET bromodomains and cancer cell lines.

| Target/Cell Line | Assay Type | IC₅₀/GI₅₀ | Source |

| BRD2 | TR-FRET | 92-112 nM | [1][5] |

| BRD3 | TR-FRET | 92-112 nM | [1][5] |

| BRD4 | TR-FRET | 92-112 nM | [1][5] |

| Various Human Cancer Cell Lines | Cell Proliferation | 60-200 nM | [1] |

Mechanism of Action

BET proteins contain two tandem bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction tethers the BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression. A key target of BET proteins is the proto-oncogene c-MYC, a master regulator of cell proliferation, growth, and apoptosis.[3][4]

Birabresib competitively binds to the acetyl-lysine binding pockets of the bromodomains, displacing them from chromatin.[4] This leads to the transcriptional repression of BET target genes, including c-MYC. The subsequent downregulation of c-MYC protein levels results in cell cycle arrest and apoptosis in various cancer cells.[6]

Pharmacokinetics

Pharmacokinetic data for the specific (R)-enantiomer are limited. However, clinical trials with the racemate or (S)-enantiomer of Birabresib have provided some insights. Oral administration of Birabresib demonstrated rapid absorption and a dose-proportional increase in exposure.[7]

| Parameter | Observation | Source |

| Absorption | Rapid | [7] |

| Exposure | Dose-proportional increase | [7] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition

This assay is used to determine the IC₅₀ values of compounds against BET bromodomains.

Methodology:

-

Reagents and Materials:

-

Recombinant Flag-tagged BRD2, BRD3, or BRD4 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-Flag antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound, Flag-tagged BRD protein, and biotinylated histone H4 peptide.

-

Incubate at room temperature for 30 minutes to allow for binding equilibrium.

-

Add a mixture of Europium-labeled anti-Flag antibody and streptavidin-conjugated acceptor.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

-

Cell Proliferation Assay (MTT or WST-8)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture cancer cell lines (e.g., leukemia or solid tumor lines) in appropriate media and conditions.

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT or WST-8 reagent to each well and incubate for 1-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

-

Conclusion

This compound is a valuable chemical probe for studying the biological roles of BET bromodomains. Its well-defined chemical structure and potent inhibitory activity make it a useful tool for elucidating the downstream effects of BET inhibition, particularly on the c-MYC signaling pathway. While further studies are needed to fully characterize its pharmacokinetic profile and enantiomer-specific activities, the information presented in this whitepaper provides a solid foundation for researchers and drug development professionals working in the field of epigenetic therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 3. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. US10869838B2 - Extended release pharmaceutical formulation - Google Patents [patents.google.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

(R)-Birabresib: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-Birabresib, the inactive enantiomer of the potent BET (Bromodomain and Extra-Terminal) family inhibitor, Birabresib (OTX-015/MK-8628). While this compound itself is not therapeutically active, it serves as a crucial negative control in preclinical and research settings to validate the on-target effects of its active (S)-enantiomer. This document details the physicochemical properties of this compound, its role in research, and provides established experimental protocols for its use. Furthermore, it elucidates the signaling pathway targeted by its active counterpart, offering valuable context for researchers in oncology and epigenetic drug discovery.

Introduction

Birabresib is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are key regulators of gene transcription.[1] By binding to the acetyl-lysine recognition pockets of bromodomains, Birabresib disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, most notably c-MYC.[2][3][4] This mechanism has positioned Birabresib as a promising therapeutic agent for various hematologic malignancies and solid tumors.[2] this compound, as the inactive enantiomer, is an indispensable tool for confirming that the observed biological effects of Birabresib are due to the specific inhibition of BET bromodomains and not off-target activities.[5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for its proper handling, storage, and use in experimental settings. As an enantiomer of Birabresib, it shares the same molecular formula and weight.

| Property | Value | Reference(s) |

| CAS Number | 1983196-25-3 | [5][6] |

| Synonyms | (R)-OTX-015, (R)-MK-8628 | [5] |

| Molecular Formula | C25H22ClN5O2S | [2][7] |

| Molecular Weight | 491.99 g/mol | [2][7][8] |

Mechanism of Action of the Active Enantiomer (Birabresib)

The therapeutic potential of the Birabresib compound lies in the activity of its (S)-enantiomer. Understanding this mechanism is critical for designing experiments where this compound is used as a control. Birabresib exerts its anti-cancer effects by competitively inhibiting the bromodomains of BET proteins.

This inhibition disrupts key protein-protein interactions essential for the transcription of oncogenes like c-MYC. The downstream effects include cell cycle arrest and apoptosis in cancer cells.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. medkoo.com [medkoo.com]

- 3. oncotarget.com [oncotarget.com]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound ((R)-OTX-015; (R)-MK-8628) | 非活性异构体 | CAS 1983196-25-3 | 美国InvivoChem [invivochem.cn]

- 7. go.drugbank.com [go.drugbank.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

The Role of (R)-Birabresib in Epigenetic Regulation: A Technical Guide